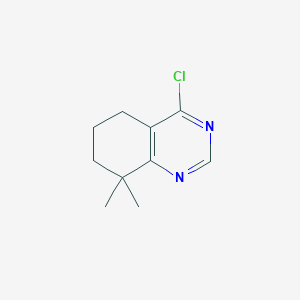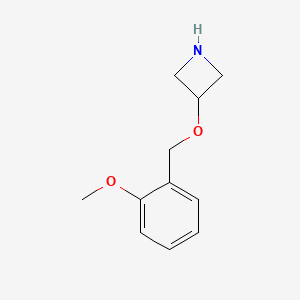
2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-oxo-1,2,3,4-tétrahydroquinazoline-4-carboxylique est un composé hétérocyclique de formule moléculaire C10H9NO3. Il s'agit d'un dérivé de la quinazoline, un composé bicyclique constitué de cycles benzène et pyrimidine fusionnés.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide 2-oxo-1,2,3,4-tétrahydroquinazoline-4-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de l'acide anthranilique avec le formamide, suivie de étapes de cyclisation et d'oxydation. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et des contrôles de température spécifiques pour garantir un rendement élevé et une pureté optimale .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production. De plus, les approches de la chimie verte, telles que les réactions sans solvant et l'utilisation de catalyseurs écologiques, sont explorées pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 2-oxo-1,2,3,4-tétrahydroquinazoline-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinazoline.
Réduction : Les réactions de réduction peuvent produire des dérivés de la tétrahydroquinazoline.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels dans le cycle quinazoline.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les agents nitrants sont utilisés dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers quinazolines et tétrahydroquinazolines substituées, qui peuvent avoir des propriétés biologiques et chimiques diverses .
Applications de la recherche scientifique
L'acide 2-oxo-1,2,3,4-tétrahydroquinazoline-4-carboxylique a de nombreuses applications dans la recherche scientifique :
Chimie : Il sert de brique élémentaire pour la synthèse de composés hétérocycliques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est exploré comme composé principal pour le développement de nouveaux médicaments ciblant diverses maladies.
Industrie : Le composé est utilisé dans le développement de matériaux de pointe, tels que les polymères et les catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-oxo-1,2,3,4-tétrahydroquinazoline-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, manifestant ainsi des propriétés anticancéreuses .
Composés similaires :
- Acide 2-oxo-1,2,3,4-tétrahydroquinoline-4-carboxylique
- Acide 2-méthyl-4-oxo-1,4-dihydroquinoline-4-carboxylique
- Acide 7-fluoro-2-oxo-1,2,3,4-tétrahydroquinoline-4-carboxylique
Unicité : Comparé aux composés similaires, l'acide 2-oxo-1,2,3,4-tétrahydroquinazoline-4-carboxylique présente des caractéristiques structurelles uniques qui contribuent à ses propriétés chimiques et biologiques distinctes. Son arrangement spécifique de groupes fonctionnels et sa structure cyclique permettent des interactions uniques avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement .
Applications De Recherche Scientifique
2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
- 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Methyl-4-oxo-1,4-dihydroquinoline-4-carboxylic acid
- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Uniqueness: Compared to similar compounds, 2-Oxo-1,2,3,4-tetrahydroquinazoline-4-carboxylic acid exhibits unique structural features that contribute to its distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H8N2O3 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-oxo-3,4-dihydro-1H-quinazoline-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4,7H,(H,12,13)(H2,10,11,14) |
Clé InChI |
PTFXOWBDXFXWHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(NC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
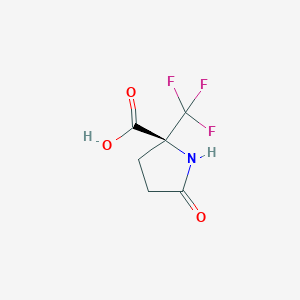
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)
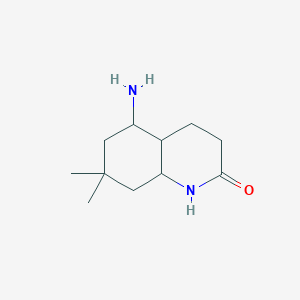


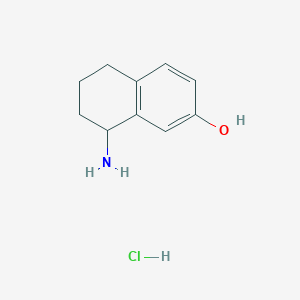
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)
